Ethyl 4-oxobutanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Ethyl 4-oxobutanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Ethyl 4-oxobutanoate, also known as ethyl succinyl-aldehyde, is a versatile bifunctional molecule with significant applications in organic synthesis, particularly as a key intermediate in the preparation of pharmaceuticals and other specialty chemicals. Its structure, incorporating both an aldehyde and an ester functional group, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the synthesis, properties, and applications of ethyl 4-oxobutanoate, with a focus on experimental protocols and data relevant to researchers, scientists, and professionals in drug development.
Introduction
Ethyl 4-oxobutanoate (CAS No: 10138-10-0) is a carboxylic ester derived from the formal condensation of the carboxyl group of succinic semialdehyde with ethanol.[1] It serves as a valuable building block in the synthesis of more complex molecules due to the orthogonal reactivity of its aldehyde and ester moieties. This guide will detail the primary synthetic routes to ethyl 4-oxobutanoate, its key physicochemical and spectroscopic properties, and its utility in various synthetic applications, including its role as a precursor to biologically active compounds.
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties of ethyl 4-oxobutanoate is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
Table 1: Physicochemical Properties of Ethyl 4-oxobutanoate
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| CAS Number | 10138-10-0 | [1] |
| Physical Form | Liquid | [2] |
| Purity | ≥95% (typical) | [2] |
| IUPAC Name | ethyl 4-oxobutanoate | [1] |
| Synonyms | Ethyl 4-oxobutyrate, Ethyl 3-formylpropionate, Succinaldehydic acid ethyl ester | [1] |
| SMILES | CCOC(=O)CCC=O | [1] |
| InChIKey | QFMPHCGACBODIJ-UHFFFAOYSA-N | [1] |
Spectroscopic data is critical for the identification and characterization of ethyl 4-oxobutanoate. The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
Table 2: ¹H NMR Spectroscopic Data of Ethyl 4-oxobutanoate (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.80 | t | 1H | -CHO |
| 4.15 | q | 2H | -OCH₂CH₃ |
| 2.80 | t | 2H | -CH₂CHO |
| 2.60 | t | 2H | -CH₂CO₂Et |
| 1.25 | t | 3H | -OCH₂CH₃ |
Table 3: ¹³C NMR Spectroscopic Data of Ethyl 4-oxobutanoate (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| 201.5 | -CHO |
| 172.5 | -CO₂Et |
| 60.8 | -OCH₂CH₃ |
| 42.5 | -CH₂CHO |
| 28.0 | -CH₂CO₂Et |
| 14.2 | -OCH₂CH₃ |
Table 4: IR and Mass Spectrometry Data of Ethyl 4-oxobutanoate
| Spectroscopic Technique | Key Peaks/Fragments | Reference(s) |
| IR (Infrared) Spectroscopy (cm⁻¹) | ~2980 (C-H stretch, aliphatic), ~2720 (C-H stretch, aldehyde), ~1735 (C=O stretch, ester), ~1725 (C=O stretch, aldehyde), ~1200 (C-O stretch, ester) | [1] |
| Mass Spectrometry (EI-MS) m/z | 130 [M]⁺, 101 [M - C₂H₅]⁺, 85 [M - OC₂H₅]⁺, 57, 29 | [1] |
Synthesis of Ethyl 4-oxobutanoate
The synthesis of ethyl 4-oxobutanoate can be achieved through several routes. The most common methods involve the esterification of succinic acid or its anhydride, followed by selective reduction or oxidation, or through Friedel-Crafts acylation of an appropriate aromatic substrate followed by further transformations.
Synthesis from Succinic Anhydride and Ethanol
A primary route to a precursor of ethyl 4-oxobutanoate involves the alcoholysis of succinic anhydride with ethanol to form monoethyl succinate. This is then converted to the corresponding acyl chloride and subsequently reduced to the aldehyde.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic anhydride (1.0 eq) and absolute ethanol (3.0 eq).
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Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.01 eq) or an acidic ion-exchange resin like Amberlyst-15.[3]
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC.
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Work-up: After cooling to room temperature, neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
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Purification: Remove the excess ethanol under reduced pressure. The resulting crude monoethyl succinate can be purified by vacuum distillation.
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Formation of the Acyl Chloride: In a fume hood, carefully add thionyl chloride (1.2 eq) dropwise to the cooled monoethyl succinate (1.0 eq). The reaction is typically performed in an inert solvent like dichloromethane.
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Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, then gently reflux for 1 hour or until the evolution of gas ceases.
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Reduction to Aldehyde: The resulting ethyl succinyl chloride is then selectively reduced to ethyl 4-oxobutanoate. A common method is the Rosenmund reduction, which involves catalytic hydrogenation over a poisoned palladium catalyst (e.g., Pd/BaSO₄ with quinoline-sulfur). Alternatively, controlled reduction using a hydride reagent such as lithium tri-tert-butoxyaluminum hydride at low temperature can be employed.
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Purification: The crude ethyl 4-oxobutanoate is purified by vacuum distillation.
Friedel-Crafts Acylation Approach
While not a direct synthesis of ethyl 4-oxobutanoate itself, the Friedel-Crafts acylation using a succinic acid derivative is a common method to produce substituted analogues that are important in drug discovery.[4]
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Friedel-Crafts Acylation:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃) to an inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) and cool in an ice bath.
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Addition of Reactants: A mixture of butylbenzene and succinic anhydride is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride.
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Reaction Progression: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated (e.g., to 60°C) for several hours.
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Work-up: The reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction and Purification: The product, 4-(4-butylphenyl)-4-oxobutanoic acid, is extracted with an organic solvent like diethyl ether or ethyl acetate, washed with water, dried, and the solvent is removed. The crude product can be purified by recrystallization.
-
-
Esterification:
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Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the 4-(4-butylphenyl)-4-oxobutanoic acid in an excess of absolute ethanol.
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Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
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Reaction: Heat the mixture to reflux for several hours.
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Work-up and Purification: The residue is dissolved in an organic solvent, washed with saturated sodium bicarbonate solution and brine, dried, and the solvent is evaporated. The crude ester is then purified by column chromatography.
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Applications in Drug Development and Organic Synthesis
Ethyl 4-oxobutanoate and its derivatives are valuable intermediates in the synthesis of various biologically active molecules.
Precursor to GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[5] GABA analogues are an important class of drugs used as anticonvulsants, anxiolytics, and for the treatment of neuropathic pain. The chemical structure of ethyl 4-oxobutanoate makes it a suitable starting material for the synthesis of certain GABA analogues. For instance, reductive amination of the aldehyde followed by hydrolysis of the ester can provide 4-aminobutanoic acid derivatives.
Role in the Synthesis of Other Pharmaceuticals
Derivatives of ethyl 4-oxobutanoate are employed in the synthesis of a range of pharmaceutical agents. For example, ethyl 4-chloro-3-oxobutanoate is a precursor for the synthesis of (R)-4-chloro-3-hydroxybutyrate, a chiral building block for drugs such as L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB).[6] Furthermore, related structures are used in the development of kinase inhibitors and other heterocyclic compounds with diverse pharmacological activities.[4][7]
Biological and Metabolic Information
While not extensively studied for its direct biological activity, ethyl 4-oxobutanoate is known to be a metabolite in certain biological systems. In a study involving Saccharomyces fermentati, a microorganism used in the production of flor sherry, ethyl 4-oxobutanoate was found to be metabolized into several other volatile compounds.[8][9] The primary metabolic transformations observed were the reduction of the aldehyde to an alcohol, leading to the formation of ethyl 4-hydroxybutanoate, and the oxidation of the aldehyde to a carboxylic acid, which upon esterification yields diethyl succinate. The ethyl 4-hydroxybutanoate can further undergo intramolecular esterification (lactonization) to form 4-hydroxybutanoic acid lactone (gamma-butyrolactone).[8][9]
Conclusion
Ethyl 4-oxobutanoate is a chemical intermediate of significant value to the research and drug development community. Its synthesis from readily available starting materials like succinic anhydride, combined with its versatile reactivity, makes it an important building block for a wide array of more complex molecules, including pharmaceutically active compounds. The detailed protocols and compiled data in this guide are intended to facilitate its synthesis, characterization, and application in the laboratory.
References
- 1. Ethyl 4-oxobutanoate | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 4-oxobutanoate | 10138-10-0 [sigmaaldrich.com]
- 3. Thermodynamics of enzyme-catalyzed esterifications: I. Succinic acid esterification with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GABA analogue - Wikipedia [en.wikipedia.org]
- 6. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Some Products of the Metabolism of Ethyl 4-Oxobutanoate by Saccharomyces Fermentati in the Film Form on the Surface of Simulated Flor Sherry | American Journal of Enology and Viticulture [ajevonline.org]
- 9. Some Products of the Metabolism of Ethyl 4-Oxobutanoate by Saccharomyces Fermentati in the Film Form on the Surface of Simulated Flor Sherry | American Journal of Enology and Viticulture [ajevonline.org]
